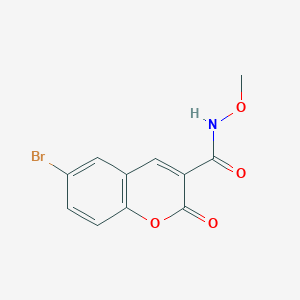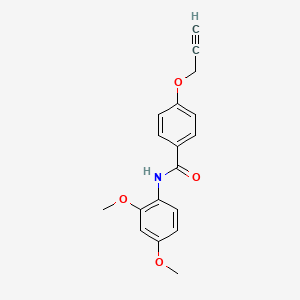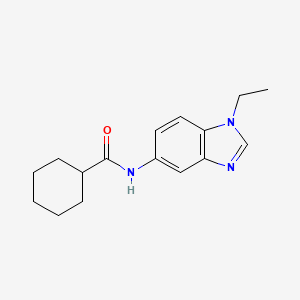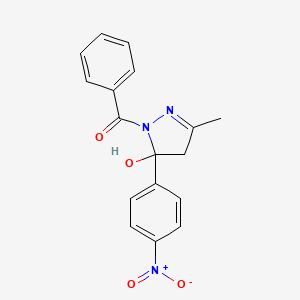![molecular formula C17H16FNO2 B5373738 N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as FLAP inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are a group of inflammatory mediators that are involved in various pathological conditions, including asthma, arthritis, and cardiovascular diseases. The discovery of FLAP inhibitors has opened up new avenues for the development of novel therapeutics for these diseases.
作用機序
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor works by inhibiting the biosynthesis of leukotrienes. Leukotrienes are produced by the oxidation of arachidonic acid through the 5-lipoxygenase pathway. This compound is a key protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, which is then converted to leukotrienes. By inhibiting this compound, the production of leukotrienes is decreased, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent inflammatory mediators. It also decreases the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, this compound inhibitor has been shown to improve endothelial function, reduce platelet aggregation, and decrease the expression of adhesion molecules, which are involved in the development of atherosclerosis.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of leukotrienes in various diseases. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound inhibitor has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
将来の方向性
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound inhibitor to improve its efficacy and safety. Additionally, the development of new this compound inhibitors with improved solubility and bioavailability would be valuable for future research. Finally, the role of leukotrienes in various diseases should be further investigated to identify new therapeutic targets for the treatment of these diseases.
合成法
The synthesis of N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor involves several steps. The first step is the preparation of 2-fluoroaniline, which is then reacted with 4-(2-methyl-2-propen-1-yl)oxybenzoic acid to form the desired product. The reaction is carried out under controlled conditions using various reagents and solvents. The final product is purified by column chromatography to obtain a high-purity product.
科学的研究の応用
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing inflammation and oxidative stress in animal models of asthma, arthritis, and atherosclerosis. It also has neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKUTFLRSCDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)

![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)

![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)